

Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. While the pathophysiology is multifaceted, a subset of patients exhibits adrenal androgen excess, contributing significantly to the clinical manifestations. **Tildacerfont** (SPR001), a potent and selective non-steroidal oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, is under investigation as a novel therapeutic agent for PCOS by targeting the hypothalamic-pituitary-adrenal (HPA) axis to reduce adrenal androgen production. This document provides a comprehensive technical overview of the mechanism of action, preclinical rationale, and clinical trial data for **tildacerfont** in the context of PCOS.

Introduction to Tildacerfont and its Mechanism of Action

Tildacerfont is a small molecule that acts as a CRF1 receptor antagonist. The CRF1 receptor is predominantly expressed in the anterior pituitary and plays a pivotal role in the HPA axis. By blocking the action of corticotropin-releasing factor (CRF) on these receptors, **tildacerfont** effectively reduces the secretion of adrenocorticotropic hormone (ACTH).[1] This, in turn, leads to a decrease in the adrenal production of androgens, such as dehydroepiandrosterone sulfate (DHEAS), which are often elevated in a subset of women with PCOS.[1] The targeted action of

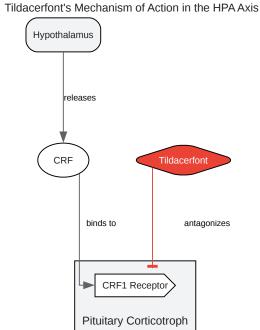


tildacerfont on the HPA axis offers a promising approach to managing the adrenal component of hyperandrogenism in PCOS.

Signaling Pathway of Tildacerfont's Action

The mechanism of action of **tildacerfont** is centered on the modulation of the HPA axis. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the corticotrophs of the anterior pituitary. This binding initiates a signaling cascade, primarily through the Gs-alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then promotes the synthesis and release of ACTH into the bloodstream. ACTH travels to the adrenal cortex and stimulates the production of cortisol and adrenal androgens. **Tildacerfont**, by competitively binding to the CRF1 receptor, prevents the downstream signaling cascade, thereby reducing ACTH secretion and subsequent adrenal androgen synthesis.





Anterior Pituitary (Corticotrophs)

releases

ACTH

stimulates

Adrenal Cortex

Adrenal Androgens (e.g., DHEAS)

Click to download full resolution via product page

Diagram 1: Tildacerfont's Mechanism of Action in the HPA Axis.



Clinical Investigation: The POWER Study

The primary clinical evidence for **tildacerfont** in PCOS comes from the Phase 2 POWER (Polycystic Ovary Syndrome Worldwide: Evaluation of a CRF1-Receptor Antagonist) study. This was a proof-of-concept, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the safety, tolerability, and efficacy of **tildacerfont** in women with PCOS and elevated adrenal androgens.[2][3]

Experimental Protocol: POWER Study

Study Design:

- Phase: 2
- Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.
 [2][3]
- Population: Women aged 18 to 40 years with a diagnosis of PCOS according to the NIH
 1990 criteria and elevated DHEAS levels.[3]
- Sample Size: 27 participants were enrolled.
- Treatment Arms:
 - Tildacerfont: Oral tablets with dose escalation.
 - Placebo: Matched placebo tablets.
- Dosing Regimen: Participants in the tildacerfont arm received 50 mg once daily for the first 4 weeks, followed by 100 mg once daily for the next 4 weeks, and finally 200 mg once daily for the last 4 weeks.[3]
- Treatment Duration: 12 weeks.[3]
- Primary Endpoint: The primary endpoint was the change from baseline in DHEAS levels at week 12.[2][3]

Inclusion Criteria (Abbreviated):



- Females aged 18-40 years.
- Confirmed diagnosis of PCOS (NIH 1990 criteria).
- Elevated DHEAS levels (> upper limit of normal for age).

Exclusion Criteria (Abbreviated):

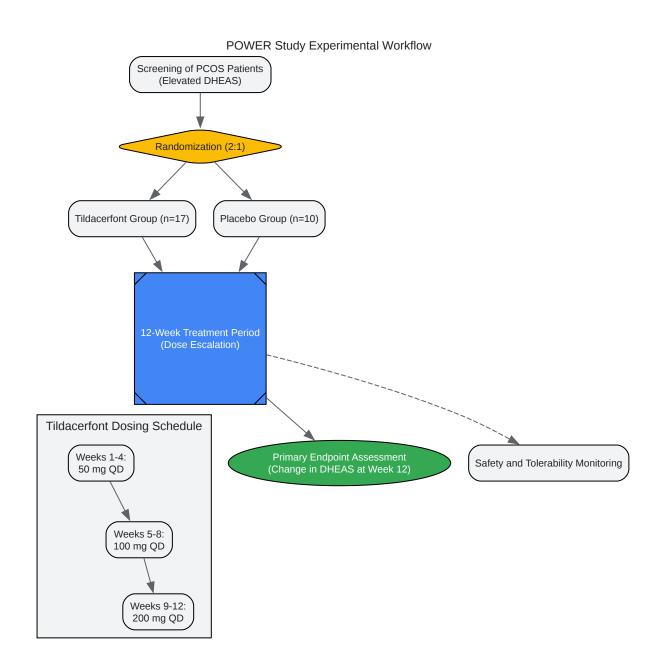
- History of congenital adrenal hyperplasia (CAH), Cushing's syndrome, or other adrenal/pituitary diseases.
- Clinically significant hyperprolactinemia.
- Total testosterone levels >140 ng/dL or DHEAS >650 mcg/dL.
- Use of glucocorticoids within 30 days of screening.
- Pregnancy or lactation.[3]

Hormone Analysis: While the specific assays used in the POWER study are not detailed in the available public documents, the standard for clinical trials of this nature involves highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of steroid hormones, including DHEAS and testosterone.[4][5] Immunoassays are also commonly used for protein hormones like SHBG.

Experimental Workflow

The workflow of the POWER study involved screening potential participants against the inclusion and exclusion criteria, followed by randomization to either the **tildacerfont** or placebo group. The treatment period consisted of a 12-week dose-escalation phase. Hormone levels and safety parameters were assessed at baseline and at specified intervals throughout the study, with a final evaluation at week 12.





Click to download full resolution via product page

Diagram 2: POWER Study Experimental Workflow.





Quantitative Data from the POWER Study

The results of the Phase 2 POWER study were presented at the Endocrine Society (ENDO) 2024 Annual Meeting. The study demonstrated a statistically significant reduction in DHEAS and an increase in sex hormone-binding globulin (SHBG) in women with elevated baseline DHEAS who were treated with **tildacerfont** compared to placebo.

Baseline Demographics and Hormonal Characteristics

Characteristic	Tildacerfont (n=17)	Placebo (n=10)	Total (n=27)
Age (years), mean (SD)	28.4 (5.6)	29.3 (5.5)	28.7 (5.4)
BMI (kg/m ²), mean (SD)	32.1 (5.8)	32.4 (12.5)	32.2 (8.6)
DHEAS (μg/dL), mean (SD)	351.3 (90.5)	387.8 (107.2)	364.8 (96.7)
17-OHP (ng/dL), mean (SD)	83.2 (86.3)	62.1 (54.1)	75.4 (75.5)
ACTH (pg/mL), mean (SD)	23.9 (11.9)	22.3 (12.0)	23.3 (11.7)
Androstenedione (ng/dL), mean (SD)	185.2 (75.2)	130.0 (66.0)	166.8 (75.6)
Testosterone (ng/dL), mean (SD)	61.0 (22.0)	61.1 (27.0)	61.0 (23.4)
Data from Spruce Biosciences press release, June 3, 2024. [6]			

Efficacy Results at Week 12



Endpoint	Tildacerfont	Placebo	p-value
Change from Baseline in DHEAS (%)	-12.4%	+5.7%	0.020
Change from Baseline in SHBG (%)	+32.9%	-8.1%	0.012
Data for DHEAS			

change is in the

modified intent-to-treat

analysis of

participants with

elevated baseline

DHEAS. Data for

SHBG change is in

the intent-to-treat

analysis population.

Data from Spruce

Biosciences press

release, June 3, 2024.

[1][6]

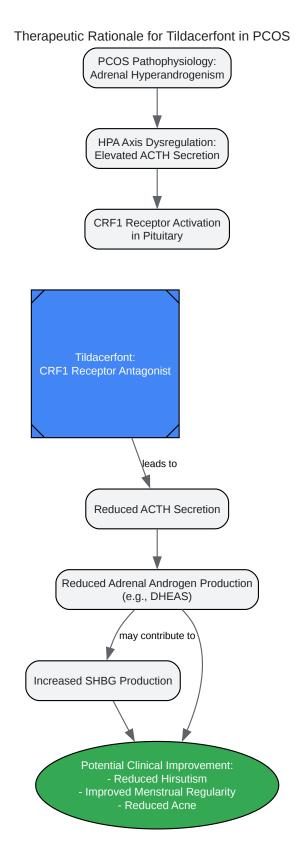
Safety and Tolerability

Tildacerfont was reported to be well-tolerated in the POWER study, with no significant safety signals observed. The majority of adverse events were mild to moderate in severity, and no serious adverse reactions were reported.[1]

Logical Relationship of Tildacerfont's Therapeutic Rationale

The therapeutic rationale for **tildacerfont** in PCOS is based on a clear, logical progression from the underlying pathophysiology to the targeted mechanism of action and the expected clinical outcomes. This can be visualized as a logical flow diagram.





Click to download full resolution via product page

Diagram 3: Therapeutic Rationale for **Tildacerfont** in PCOS.



Conclusion and Future Directions

Tildacerfont represents a targeted therapeutic approach for a subset of women with PCOS characterized by adrenal androgen excess. The Phase 2 POWER study has provided promising proof-of-concept data, demonstrating a statistically significant reduction in DHEAS and an increase in SHBG with a favorable safety profile. These findings suggest that by modulating the HPA axis, **tildacerfont** may address a key driver of hyperandrogenism in these patients.

Further investigation in larger, longer-term clinical trials will be necessary to fully elucidate the clinical benefits of **tildacerfont** on the diverse symptoms of PCOS, including hirsutism, acne, and menstrual irregularities, and to confirm its long-term safety. The continued development of **tildacerfont** holds the potential to offer a much-needed, mechanistically distinct treatment option for women with PCOS and adrenal hyperandrogenism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Spruce Biosciences Presented Phase 2 Tildacerfont Results for PCOS at ENDO 2024 [synapse.patsnap.com]
- 2. Spruce Biosciences Presented Phase 2 POWER Study Results of Tildacerfont for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Steroid Mass Spectrometry for the Diagnosis of PCOS PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 6. Spruce Biosciences Presented Phase 2 POWER Study Results of Tildacerfont for the Treatment of Polycystic Ovary Syndrome at ENDO 2024 | Spruce Biosciences [investors.sprucebio.com]



 To cite this document: BenchChem. [Tildacerfont for Polycystic Ovary Syndrome: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#investigating-tildacerfont-for-polycystic-ovary-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com